molecular formula C14H11N3O3 B12444431 1-(4-Methoxyphenyl)-6-nitroindazole

1-(4-Methoxyphenyl)-6-nitroindazole

Cat. No.: B12444431
M. Wt: 269.25 g/mol
InChI Key: IAHLTHNJLMRCNM-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-6-nitroindazole is a chemical compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a methoxy group at the 4-position and a nitro group at the 6-position on the indazole ring imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-6-nitroindazole typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 1-(4-Methoxyphenyl)indazole to introduce the nitro group at the 6-position. This can be achieved using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure selectivity.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. This includes controlling parameters such as temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-6-nitroindazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The methoxy group can be demethylated to form a phenol derivative using reagents like boron tribromide.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Boron tribromide, anhydrous conditions.

    Substitution: Amines, thiols, basic or acidic conditions depending on the nucleophile.

Major Products:

    Reduction of Nitro Group: 1-(4-Methoxyphenyl)-6-aminoindazole.

    Demethylation: 1-(4-Hydroxyphenyl)-6-nitroindazole.

    Substitution: Various substituted indazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-6-nitroindazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways and cellular functions.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-6-nitroindazole can be compared with other indazole derivatives such as:

    1-(4-Methoxyphenyl)-3-nitroindazole: Similar structure but with the nitro group at the 3-position.

    1-(4-Methoxyphenyl)-5-nitroindazole: Similar structure but with the nitro group at the 5-position.

    1-(4-Methoxyphenyl)-2-nitroindazole: Similar structure but with the nitro group at the 2-position.

Uniqueness: The specific positioning of the methoxy and nitro groups in this compound imparts unique chemical reactivity and biological activity, distinguishing it from other similar compounds. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C14H11N3O3

Molecular Weight

269.25 g/mol

IUPAC Name

1-(4-methoxyphenyl)-6-nitroindazole

InChI

InChI=1S/C14H11N3O3/c1-20-13-6-4-11(5-7-13)16-14-8-12(17(18)19)3-2-10(14)9-15-16/h2-9H,1H3

InChI Key

IAHLTHNJLMRCNM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C=CC(=C3)[N+](=O)[O-])C=N2

Origin of Product

United States

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